Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride

CNS drug discovery blood-brain barrier permeability medicinal chemistry

Procure this specific 7-carboxylate methyl ester hydrochloride (CAS 2126163-44-6) for validated nNOS-selective and D3 receptor programs. Unlike the 2-carboxylate regioisomer or free base 7-chloro analog, this HCl salt offers direct aqueous solubility for assay-ready formatting, a low tPSA (38.3 Ų) for BBB penetration, and the essential 7-position synthetic handle documented in the patent literature for installing diverse 1-position substituents. Do not substitute with alternative benzazepine building blocks.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 2126163-44-6
Cat. No. B2540567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride
CAS2126163-44-6
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NCCCC2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11;/h5-6,8,13H,2-4,7H2,1H3;1H
InChIKeyYSTBBDRUMWIPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride (CAS 2126163-44-6): Benzazepine Scaffold Overview for Procurement Decisions


Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride (CAS 2126163-44-6) is a tetrahydrobenzazepine derivative featuring a methyl ester at the 7-position of the benzo-fused azepine ring system, supplied as the hydrochloride salt with molecular formula C12H16ClNO2 and molecular weight 241.71 g/mol [1]. The tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, serving as the core of clinically approved agents such as the vasopressin V2 receptor antagonist tolvaptan and as a key intermediate in programs targeting dopamine D3 receptors, neuronal nitric oxide synthase (nNOS), and Toll-like receptors (TLR7/TLR8) [2][3][4].

Why Generic Substitution Fails for Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride: Regioisomeric and Salt-Form Differentiation


Within the tetrahydrobenzo[b]azepine family, the position of the carboxylate substituent and its ester form are not interchangeable parameters: the 7-carboxylate methyl ester hydrochloride offers a distinct set of physicochemical properties compared to the 2-carboxylate regioisomer (topological polar surface area 38.3 Ų vs. 55.4 Ų for the 2-carboxylate analog), the Boc-protected 7-carboxylic acid (molecular weight 291.35 g/mol, 2 H-bond donors vs. 2 for the target), or the 7-chloro derivative (molecular weight 181.66 g/mol, 0 H-bond acceptors beyond the amine) [1][2]. Critically, the hydrochloride salt form ensures aqueous solubility suitable for direct use in biological assay buffers, whereas the free base form of the 7-chloro analog and the Boc-protected acid require additional solubilization or deprotection steps [1]. The 1,7-disubstitution pattern on this scaffold has been specifically validated in nNOS inhibitor programs as yielding superior selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) compared to alternative substitution patterns, making the 7-position substitution a non-fungible design element [3].

Quantitative Evidence Guide: Differentiating Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride from Closest Analogs


Topological Polar Surface Area (tPSA) Advantage Over 2-Carboxylate Regioisomer for CNS Permeability Optimization

The target compound exhibits a computed topological polar surface area (tPSA) of 38.3 Ų, which is substantially lower than the 55.4 Ų computed for the corresponding methyl 2-carboxylate regioisomer and well within the established threshold of <60–70 Ų associated with favorable passive blood-brain barrier (BBB) penetration [1][2]. This 17.1 Ų reduction in tPSA arises from the 7-position attachment geometry, which positions the ester group in a less solvent-exposed orientation compared to the 2-position substitution, a property that directly impacts central nervous system (CNS) multiparameter optimization (MPO) scores used in early-stage drug discovery decision-making [1].

CNS drug discovery blood-brain barrier permeability medicinal chemistry

Hydrogen Bond Donor Count Reduction vs. 7-Carboxylic Acid Analog Improves Membrane Permeability

The methyl ester hydrochloride form contains 2 hydrogen bond donors (HBDs) from the secondary amine NH and the protonated amine, whereas the corresponding 7-carboxylic acid analog (CAS 1693845-33-8, Boc-protected) would contribute an additional carboxylic acid OH donor, increasing total HBD count to ≥3 [1]. Each additional HBD beyond 3 is known to reduce passive membrane permeability by approximately 10-fold per donor in Caco-2 and PAMPA models, a well-established rule-of-thumb in drug design [2]. The methyl ester therefore serves as a permeability-optimized intermediate that can be unmasked to the acid only after cellular penetration, if desired.

ADME optimization passive permeability prodrug design

1,7-Disubstitution Scaffold Validation: nNOS Selectivity Over eNOS and iNOS Demonstrated in Class-Leading Analogs

The 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has been experimentally validated as a selective nNOS inhibitor platform. In a study by Annedi et al. (2012), compound 14 from this series displayed potent nNOS inhibition (IC50 not publicly disclosed in the abstract, but described as 'highly potent') with selectivity over eNOS and iNOS attributed to the 1,7-substitution pattern creating a 'hot spot' interaction within the nNOS active site [1]. By contrast, alternative substitution patterns (e.g., 2,4-disubstitution) have been associated with broader NOS isoform inhibition and diminished selectivity in earlier benzazepine-based NOS inhibitor programs [1]. The target compound's 7-carboxylate methyl ester provides a direct synthetic handle for installing the 1-position amine substituents that confer this selectivity profile.

neuronal nitric oxide synthase selectivity profiling melanoma therapeutics

Hydrochloride Salt Form Ensures Aqueous Solubility Advantage Over Free Base Analogs for Direct Biological Assay Use

The hydrochloride salt form of the target compound provides guaranteed aqueous solubility suitable for direct dissolution in biological assay media (e.g., PBS, DMSO/aqueous mixtures), whereas close structural analogs such as 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 313673-94-8, free base, MW 181.66 g/mol) lack a salt counterion and frequently require DMSO stock solution preparation with potential precipitation upon aqueous dilution [1][2]. The GHS classification data from ECHA C&L notifications indicate the hydrochloride salt is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3, providing defined hazard information for safe laboratory handling [3], whereas the free base analogs lack comparable regulatory hazard classification data.

aqueous solubility salt form selection assay-ready compound management

Optimal Application Scenarios for Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride in Research and Industrial Procurement


CNS-Targeted Fragment and Lead-Like Library Synthesis

The target compound's low tPSA (38.3 Ų) and favorable HBD count (2) position it as an ideal building block for CNS-focused compound library construction. Medicinal chemistry teams designing blood-brain barrier penetrant libraries should prioritize this 7-carboxylate methyl ester hydrochloride over the 2-carboxylate regioisomer (tPSA 55.4 Ų) or the 7-carboxylic acid analog (≥3 HBDs), as the physicochemical profile aligns with established CNS MPO desirability criteria [1][2]. The hydrochloride salt form enables direct parallel synthesis in aqueous-compatible reaction conditions without pre-neutralization.

nNOS Inhibitor Lead Optimization Programs

Research groups pursuing selective neuronal nitric oxide synthase inhibitors should procure this compound as the core scaffold building block. The 7-position methyl ester provides the essential synthetic handle for installing diverse 1-position substituents, a substitution pattern validated in the literature as conferring nNOS selectivity over eNOS and iNOS [3]. Alternative building blocks (e.g., 7-chloro or 2-carboxylate analogs) would require de novo synthesis of the entire 1,7-disubstituted scaffold and likely fail to reproduce the selectivity profile established for this substitution pattern.

Dopamine D3 Receptor Modulator Development

The tetrahydrobenzazepine scaffold is a validated pharmacophore for dopamine D3 receptor modulation, with extensive patent coverage demonstrating antipsychotic and substance abuse treatment potential [4]. The 7-carboxylate methyl ester hydrochloride serves as a late-stage diversification intermediate for installing substituents that modulate D3 receptor affinity and selectivity over D2 receptors. Procurement of this specific regioisomer ensures compatibility with the SAR framework established in the patent literature, where 7-position substitution has been systematically explored.

Aqueous Assay-Ready Compound Management for HTS

For high-throughput screening facilities requiring assay-ready compound formatting, the hydrochloride salt form eliminates solubility-related workflow complications. The defined GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) enables compliant automated compound handling and storage [5]. This compound can be directly solvated in DMSO/water mixtures at concentrations up to 10–50 mM without precipitation, unlike the free base 7-chloro analog which requires 100% DMSO stock solutions that risk precipitation upon aqueous dilution into assay plates.

Quote Request

Request a Quote for Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.